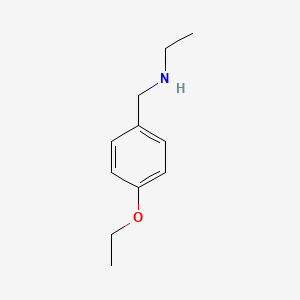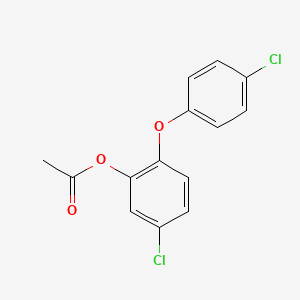
Daclatasvir SRSS Isomer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Daclatasvir SRSS Isomer is a useful research compound. Its molecular formula is C₄₀H₅₀N₈O₆ and its molecular weight is 738.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Mechanism of Action and Combination Therapy
Daclatasvir is an inhibitor of the HCV NS5A protein, marking a new era in the treatment of chronic HCV infection due to its potent pangenotypic activity. It works by inhibiting the replication of the HCV, and when used in combination with other agents, it provides additive or synergistic antiviral activity. This quality is particularly beneficial in treating HCV genotypes 1–4, achieving high sustained virological response rates in various patient populations, including those with HIV/HCV coinfection and post-liver transplantation (McCormack, 2015; Manolakopoulos et al., 2016).
Pharmacokinetic Properties
Daclatasvir showcases a well-characterized pharmacokinetic profile that supports once-daily dosing. It is rapidly absorbed with a peak plasma concentration reached within 1–2 hours after administration. Its elimination half-life ranges from 10 to 14 hours, achieving steady-state by day 4 in multiple-ascending dose studies. Daclatasvir's pharmacokinetics are unaffected by food intake or pH modifiers, making it a convenient option for patients (Gandhi et al., 2018).
Efficacy in Special Populations
Studies have demonstrated Daclatasvir's efficacy across various special patient populations. In HCV/HIV-coinfected patients, Daclatasvir, in combination with other antiretroviral drugs, has shown high efficacy and safety, confirming its utility in this subgroup (Bonora & Puoti, 2017). Additionally, its effectiveness extends to patients with different genotypes, those with cirrhosis, and in various combination therapies, including all-oral regimens without interferon, offering a new frontier in the treatment of HCV (Keating, 2016).
Experimental Applications
Recent research has explored the potential of Daclatasvir and other Direct-Acting Antivirals (DAAs) like Sofosbuvir in the treatment of COVID-19, hypothesizing their efficacy based on the inhibition of RNA polymerase in viruses. Although primarily designed for HCV, the mechanism of action suggests a possible application in treating other RNA virus infections, including SARS-CoV-2 (Shabani et al., 2021).
Wirkmechanismus
Daclatasvir works by inhibiting the HCV protein NS5A . It binds to the N-terminus of the D1 domain of NS5A, preventing its interaction with host cell proteins and membranes required for virion replication complex assembly . Daclatasvir targets both the cis- and trans-acting functions of NS5A and disrupts the function of new HCV replication complexes by modulating the NS5A phosphorylation status .
Safety and Hazards
Zukünftige Richtungen
Daclatasvir has been approved for use in combination with other medications to treat hepatitis C (HCV) infections . It forms part of potent and well-tolerated all-oral treatment regimens for chronic hepatitis C virus infection . Future research may focus on improving the synthesis process, exploring new combinations for treatment, and investigating the use of Daclatasvir in treating other diseases .
Biochemische Analyse
Biochemical Properties
Daclatasvir SRSS Isomer, like its parent compound Daclatasvir, interacts with the NS5A protein, a critical component of the HCV replication complex . This interaction inhibits the replication of the HCV RNA genome
Cellular Effects
In cellular studies, this compound has shown to have a profound effect on viral load, with a rapid onset of action . It influences cell function by disrupting the HCV replication process, thereby reducing the production of new virus particles .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the NS5A protein, inhibiting its function and thus disrupting the HCV replication process . This binding interaction leads to changes in gene expression related to viral replication .
Temporal Effects in Laboratory Settings
This compound undergoes rapid absorption, reaching maximum plasma concentration in 1–2 hours, and has an elimination half-life of approximately 10 to 14 hours . Steady state is achieved by day 4 in multiple-ascending dose studies .
Dosage Effects in Animal Models
The effects of Daclatasvir vary with different dosages, and high doses could potentially lead to toxic or adverse effects .
Metabolic Pathways
This compound is metabolized predominantly via cytochrome P450 3A4-mediated metabolism . It also interacts with P-glycoprotein, which plays a role in its excretion and intestinal secretion .
Transport and Distribution
This compound is distributed within cells and tissues via mechanisms that involve its interaction with cytochrome P450 3A4 and P-glycoprotein . These interactions affect its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is not explicitly known. Given its mechanism of action, it is likely to be localized in the same subcellular compartments as the HCV NS5A protein .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Daclatasvir SRSS Isomer involves the conversion of the starting material, (2S)-1-[(2S)-2-(4-(4-aminophenyl)-1,3-thiazol-2-yl)-3-methylbutanoyl]-N-[(1S)-2-(methylsulfonyl)-1-(propan-2-yl)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]pyrrolidine-2-carboxamide, to the final product, Daclatasvir SRSS Isomer, through a series of chemical reactions.", "Starting Materials": [ "(2S)-1-[(2S)-2-(4-(4-aminophenyl)-1,3-thiazol-2-yl)-3-methylbutanoyl]-N-[(1S)-2-(methylsulfonyl)-1-(propan-2-yl)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]pyrrolidine-2-carboxamide", "Hydrogen gas", "Palladium on carbon", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium borohydride", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Reduction of the amide group using hydrogen gas and palladium on carbon catalyst in methanol and acetic acid to obtain the corresponding amine.", "Reduction of the thiazole ring using sodium borohydride in methanol to obtain the corresponding thiazoline.", "Treatment of the thiazoline with hydrochloric acid to obtain the corresponding thiazole.", "Reaction of the thiazole with sodium bicarbonate in water to obtain the corresponding carboxylic acid.", "Coupling of the carboxylic acid with the amine using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in ethyl acetate to obtain the corresponding amide.", "Isomerization of the amide using sodium hydroxide in methanol to obtain Daclatasvir SRSS Isomer." ] } | |
CAS-Nummer |
1009117-28-5 |
Molekularformel |
C₄₀H₅₀N₈O₆ |
Molekulargewicht |
738.88 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[2-(Ethylamino)propyl]benzofuran](/img/structure/B1144924.png)



![2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine](/img/structure/B1144937.png)

